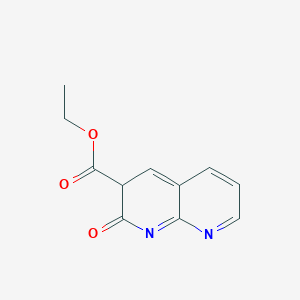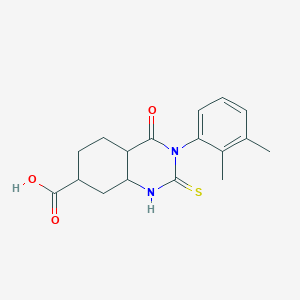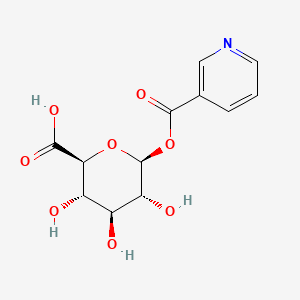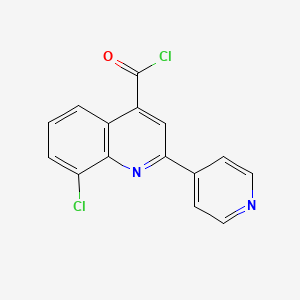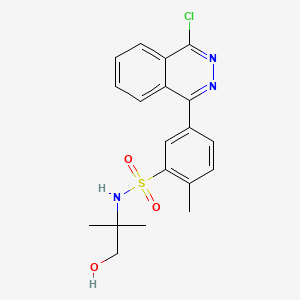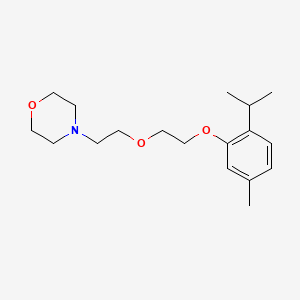
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a thymyloxyethoxyethyl group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- typically involves the reaction of morpholine with ethyl acrylate, followed by a series of chemical transformations. One common method includes:
Michael Addition: Morpholine reacts with ethyl acrylate in the presence of a catalyst such as FeCl3 in water to form ethyl 3-morpholinopropanoate.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield 3-morpholinopropanehydrazide.
Curtius Rearrangement: The hydrazide is then subjected to Curtius rearrangement in the presence of NaNO2 and HCl to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound with a simpler structure.
4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group.
2-Morpholinoethanamine: Another derivative with an ethanamine group.
Uniqueness
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is unique due to its thymyloxyethoxyethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
900-05-0 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-8-19-6-9-20-10-7-19/h4-5,14-15H,6-13H2,1-3H3 |
InChI-Schlüssel |
JQQBZBAYWLIOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)



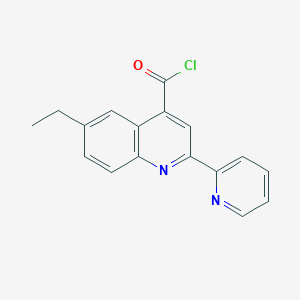
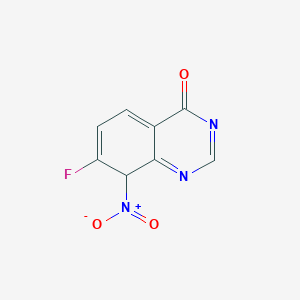
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
